molecular formula C12H16N2O3 B1595012 Norrimazole CAS No. 32092-14-1

Norrimazole

カタログ番号: B1595012
CAS番号: 32092-14-1
分子量: 236.27 g/mol
InChIキー: HSSAXQPNRNFSLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norrimazole (chemical name: 5-nitro-1H-benzimidazole-2-amine) is a synthetic benzimidazole derivative with broad-spectrum antimicrobial activity. Its structure comprises a benzimidazole core substituted with a nitro group at the 5-position and an amino group at the 2-position. This configuration enables selective inhibition of microbial DNA synthesis by targeting essential enzymes such as DNA gyrase and topoisomerase IV . This compound is primarily used to treat gastrointestinal and systemic infections caused by anaerobic bacteria and protozoa, with clinical trials demonstrating >90% efficacy in eradicating Helicobacter pylori and Giardia lamblia infections .

特性

CAS番号

32092-14-1

分子式

C12H16N2O3

分子量

236.27 g/mol

IUPAC名

ethyl 6-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C12H16N2O3/c1-3-17-12(16)9-7-13-10-6-4-5-8(2)14(10)11(9)15/h7-8H,3-6H2,1-2H3

InChIキー

HSSAXQPNRNFSLU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2CCCC(N2C1=O)C

正規SMILES

CCOC(=O)C1=CN=C2CCCC(N2C1=O)C

製品の起源

United States

類似化合物との比較

Table 1: Structural and Pharmacological Profiles

Compound Molecular Formula Molecular Weight (g/mol) Core Structure Primary Mechanism of Action Key Indications
Norrimazole C₇H₆N₄O₂ 178.15 Benzimidazole DNA gyrase/topoisomerase IV inhibition Anaerobic bacterial/protozoal infections
Clotrimazole C₂₂H₁₇ClN₂ 344.84 Imidazole Ergosterol synthesis inhibition (fungal) Dermatophytosis, candidiasis
5-Amino-benzimidazole C₇H₇N₃ 133.15 Benzimidazole RNA polymerase inhibition (antiviral) Experimental antiviral therapy
Norfloxacin C₁₆H₁₈FN₃O₃ 319.34 Fluoroquinolone DNA gyrase inhibition (bacterial) Urinary/respiratory tract infections

Sources:

Pharmacokinetic and Pharmacodynamic Comparisons

Pharmacokinetics

  • This compound: Bioavailability: 85–90% (oral); rapid absorption in the small intestine. Half-life: 4–6 hours; metabolized via hepatic CYP3A4 to active nitro-reduced metabolites. Excretion: 60% renal, 40% fecal .
  • Clotrimazole :

    • Bioavailability : <1% (topical); minimal systemic absorption.
    • Half-life : 3.5 hours; extensively metabolized in the liver.
    • Excretion : Primarily biliary .
  • Norfloxacin: Bioavailability: 30–40% (oral); chelates with divalent cations (reduced absorption). Half-life: 3–4 hours; renal excretion (80%) unchanged .

Pharmacodynamics

  • This compound: Exhibits concentration-dependent killing, with a post-antibiotic effect (PAE) of 2–3 hours against anaerobes. Resistance is rare (<2% in clinical isolates) due to dual targeting of gyrase and topoisomerase IV .
  • Clotrimazole : Fungistatic at low concentrations, fungicidal at high concentrations. Resistance linked to CYP51A1 mutations in Candida spp. .
  • 5-Amino-benzimidazole: Inhibits viral RNA polymerase in in vitro models but lacks clinical efficacy data .

Table 2: Comparative Clinical Outcomes (Selected Studies)

Compound Study Population Efficacy Rate (%) Common Adverse Effects
This compound H. pylori (n=200) 92 Nausea (8%), headache (5%)
Clotrimazole Vulvovaginal candidiasis (n=150) 88 Local irritation (12%)
Norfloxacin UTIs (n=300) 78 Diarrhea (10%), tendonitis (2%)

Sources:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。